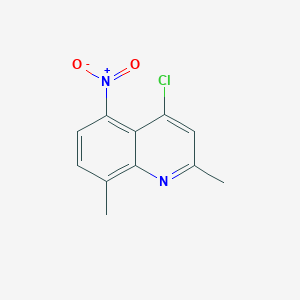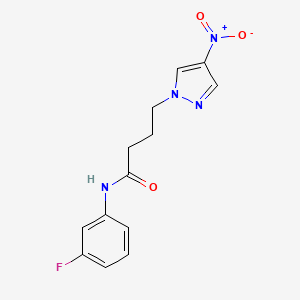![molecular formula C17H10Cl2N2OS B11497841 5-Chloro-2-[(2-chlorobenzyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline](/img/structure/B11497841.png)
5-Chloro-2-[(2-chlorobenzyl)sulfanyl][1,3]oxazolo[4,5-h]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline is a heterocyclic compound that features a quinoline core fused with an oxazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Oxazole Ring: The oxazole ring can be introduced via cyclization reactions involving appropriate precursors.
Chlorination and Sulfanylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoline and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for chlorination, and thiols for sulfanylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
5-Chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 5-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit enzymes involved in critical biological processes.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline: shares structural similarities with other quinoline and oxazole derivatives.
Thiazoles: Compounds like thiazole derivatives also exhibit diverse biological activities and are structurally related to oxazoles.
Imidazoles: Imidazole derivatives are another class of heterocycles with significant biological activities.
Uniqueness
The uniqueness of 5-chloro-2-{[(2-chlorophenyl)methyl]sulfanyl}-[1,3]oxazolo[4,5-h]quinoline lies in its specific substitution pattern and the combination of quinoline and oxazole rings, which may confer distinct biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C17H10Cl2N2OS |
|---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
5-chloro-2-[(2-chlorophenyl)methylsulfanyl]-[1,3]oxazolo[4,5-h]quinoline |
InChI |
InChI=1S/C17H10Cl2N2OS/c18-12-6-2-1-4-10(12)9-23-17-21-14-8-13(19)11-5-3-7-20-15(11)16(14)22-17/h1-8H,9H2 |
InChI Key |
LDBCYZSYINAYTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC(=C4C=CC=NC4=C3O2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-Chlorophenyl)-3-[(2-phenylbutanoyl)amino]propanoic acid](/img/structure/B11497763.png)
![3-Benzyl-4-oxo-4-{[4-(trifluoromethoxy)phenyl]amino}butanoic acid](/img/structure/B11497775.png)

![1-benzyl-N-phenyl-5-[(2,2,2-trifluoroacetyl)amino]triazole-4-carboxamide](/img/structure/B11497778.png)
![Ethyl 4-methyl-2-({[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B11497783.png)

![1-[2-Phenyl-3-(phenylsulfonyl)imidazolidin-1-yl]-2-(pyridin-2-ylsulfanyl)ethanone](/img/structure/B11497799.png)
![5-(1-adamantyl)-N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-furamide](/img/structure/B11497803.png)
![2-(4-benzylpiperazin-1-yl)-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)acetamide](/img/structure/B11497807.png)
![1-(2-Hydroxyphenyl)-3-(2-methylpropyl)-4,6-dioxo-5-propan-2-yl-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B11497823.png)
![4-(6'-hydroxy-5'-methyl-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)-2-methylbenzene-1,3-diol](/img/structure/B11497825.png)
![4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoic acid](/img/structure/B11497829.png)
![methyl 4-[2-(4-nitro-1H-pyrazol-1-yl)acetamido]benzoate](/img/structure/B11497836.png)
